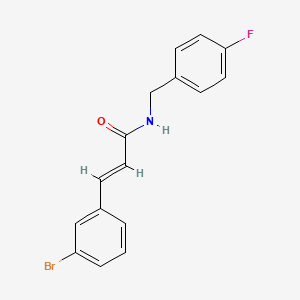

3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide

Description

3-(3-Bromophenyl)-N-(4-fluorobenzyl)acrylamide is a synthetic acrylamide derivative featuring a 3-bromophenyl group attached to the α,β-unsaturated carbonyl system and a 4-fluorobenzylamine moiety. The bromine and fluorine substituents are critical for modulating electronic, steric, and pharmacokinetic properties, making this scaffold relevant for medicinal chemistry research .

Properties

IUPAC Name |

(E)-3-(3-bromophenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrFNO/c17-14-3-1-2-12(10-14)6-9-16(20)19-11-13-4-7-15(18)8-5-13/h1-10H,11H2,(H,19,20)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRATSSZBOAODW-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/C(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide typically involves a multi-step process. One common method includes the following steps:

Bromination: The starting material, phenylacrylamide, undergoes bromination to introduce the bromine atom at the meta position of the phenyl ring.

Fluorobenzylation: The brominated intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Addition Reactions: The double bond in the acrylamide moiety can participate in addition reactions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution: Products with different substituents replacing the bromine atom.

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the acrylamide moiety.

Scientific Research Applications

3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide involves its interaction with specific molecular targets. The bromophenyl and fluorobenzyl groups can interact with various enzymes and receptors, potentially modulating their activity. The acrylamide moiety may also participate in covalent bonding with target proteins, affecting their function.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs, their substituents, and reported activities:

Key Observations:

- Fluorine (F) in the benzyl group enhances metabolic stability and bioavailability via electron-withdrawing effects .

- Substituent Positioning : The 3-bromophenyl group may optimize steric interactions with hydrophobic binding pockets, while 4-fluorobenzyl avoids steric clashes observed in bulkier substituents (e.g., biphenylyl in ).

- Bioactivity Trends : Anti-inflammatory activity is strongly associated with polar groups (e.g., hydroxyl, methoxy) on aromatic rings, as seen in . Conversely, electron-withdrawing groups (nitro, halogens) are common in anticancer scaffolds .

Biological Activity

3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a bromophenyl and fluorobenzyl moiety attached to an acrylamide backbone. Its chemical formula is C16H15BrFNO, and it possesses unique properties that may influence its biological interactions.

The biological activity of 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide is primarily attributed to its ability to interact with specific molecular targets, potentially affecting various biochemical pathways. The following mechanisms have been proposed based on preliminary studies:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, disrupting normal cellular functions.

- Receptor Modulation : It could interact with receptor proteins, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of acrylamide compounds exhibit significant antimicrobial properties. For example, related acrylamide compounds have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide | S. aureus | 15 µg/mL |

| 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide | E. coli | 20 µg/mL |

These findings suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.

Anticancer Activity

The anticancer potential of 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide has also been explored. In vitro studies have shown promising results against various cancer cell lines, including:

- HeLa Cells : IC50 values were observed in the range of 10-30 µg/mL.

- MCF-7 Cells : IC50 values ranged between 15-40 µg/mL.

These results indicate that the compound can induce cytotoxic effects in cancer cells, which warrants further investigation into its mechanism and efficacy.

Case Studies

-

Study on Antimicrobial Efficacy :

In a comparative study involving several acrylamide derivatives, 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics. This suggests its potential as an alternative treatment option. -

Evaluation of Anticancer Properties :

A recent study assessed the effects of the compound on tumor growth in vivo using xenograft models. The results indicated a significant reduction in tumor size when treated with the compound compared to control groups, highlighting its potential as a therapeutic agent in oncology.

Pharmacokinetics

Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the therapeutic potential of 3-(3-bromophenyl)-N-(4-fluorobenzyl)acrylamide. Preliminary studies suggest:

- Absorption : Rapid absorption following oral administration.

- Distribution : High tissue distribution with a preference for liver and kidney.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

These characteristics are essential for determining dosing regimens and understanding potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.